Tetrakis(tert-dodecylthio)-p-benzoquinone
Description
Tetrakis(tert-dodecylthio)-p-benzoquinone (TTDTBQ) is a sulfur-substituted derivative of p-benzoquinone, where four tert-dodecylthio (-S-C(CH2CH3)3) groups replace the oxygen atoms at the quinone positions. This modification introduces significant steric bulk and lipophilicity, altering the compound’s redox behavior, solubility, and molecular packing compared to unsubstituted p-benzoquinone.
Properties
CAS No. |
52341-37-4 |
|---|---|
Molecular Formula |
C54H100O2S4 |
Molecular Weight |
909.6 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(2-methylundecan-2-ylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C54H100O2S4/c1-13-17-21-25-29-33-37-41-51(5,6)57-47-45(55)49(59-53(9,10)43-39-35-31-27-23-19-15-3)50(60-54(11,12)44-40-36-32-28-24-20-16-4)46(56)48(47)58-52(7,8)42-38-34-30-26-22-18-14-2/h13-44H2,1-12H3 |
InChI Key |
YCHIUOKVRFFMMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SC1=C(C(=O)C(=C(C1=O)SC(C)(C)CCCCCCCCC)SC(C)(C)CCCCCCCCC)SC(C)(C)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(tert-dodecylthio)-p-benzoquinone typically involves the reaction of p-benzoquinone with tert-dodecylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
p-Benzoquinone+4tert-Dodecylthiol→this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(tert-dodecylthio)-p-benzoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives.
Substitution: The tert-dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with new functional groups replacing the tert-dodecylthio groups.
Scientific Research Applications
Chemistry: Tetrakis(tert-dodecylthio)-p-benzoquinone is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and therapeutic applications, particularly in targeting specific molecular pathways.
Industry: In industrial applications, this compound is used as an additive in materials science, including the development of polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Tetrakis(tert-dodecylthio)-p-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Tetrakis(dimethylamino)-p-benzoquinone (TDMAQ)
- Substituents: Four dimethylamino (-N(CH3)2) groups.
- Upon oxidation, it undergoes structural rearrangement from a "chair" to a "twist" conformation, forming a dicyanine salt .
- Crystal Structure: Planar quinone core with substituents oriented perpendicularly, enabling π-stacking interactions. This contrasts with TTDTBQ, where bulky tert-dodecylthio groups disrupt stacking, favoring amorphous phases .
Tetrakis(isopropylthio)-p-benzoquinone (TIPTQ)
- Substituents : Four isopropylthio (-S-CH(CH3)2) groups.
- Redox Behavior : Similar to TTDTBQ, TIPTQ forms radical anions upon reduction. However, its smaller substituents allow tighter ion pairing with Li+ in aprotic solvents, as observed via ESR/ENDOR spectroscopy. TTDTBQ’s larger tert-dodecyl groups likely hinder such ion pair formation, reducing redox reversibility .
- Solubility: TIPTQ is soluble in polar aprotic solvents (e.g., THF), while TTDTBQ’s lipophilic tert-dodecyl chains enhance solubility in non-polar media like hexane .
Unsubstituted p-Benzoquinone
- Reactivity: Acts as a strong oxidant and hydrogen acceptor. SCE .
- Stability: p-Benzoquinone decomposes under acidic/basic conditions, while TTDTBQ’s bulky substituents provide steric protection, enhancing stability in harsh environments .
Functional Comparisons
Intercalation Capacity
- p-Benzoquinone: Forms intercalation compounds with layered materials like MoS2 and WS2, expanding the lattice by ~3.4 Å. Its small size allows a packing density of ~0.213 in MoS2 .
- TTDTBQ : The tert-dodecylthio groups (estimated length: ~12 Å) prevent intercalation due to steric incompatibility with the van der Waals gaps of layered materials .
Data Table: Key Properties of Tetrakis-Substituted p-Benzoquinones
Biological Activity
Tetrakis(tert-dodecylthio)-p-benzoquinone is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects on cancer cells, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes four tert-dodecylthio groups attached to a benzoquinone core. This structural configuration enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H46O2S4 |
| Molecular Weight | 542.78 g/mol |
| CAS Number | 52341-38-9 |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : The compound displays an MIC of 4 µg/mL against both Staphylococcus aureus and Mycobacterium tuberculosis, indicating potent antimicrobial activity comparable to established antibiotics .
Case Study: Efficacy Against Multidrug-Resistant Strains
In a study involving mouse models of multidrug-resistant tuberculosis (MDR-TB), this compound was administered intratracheally. Results showed a significant reduction in pulmonary bacillary loads and tissue damage after two months of treatment, suggesting its potential as a therapeutic agent for MDR infections .
Cytotoxicity and Anticancer Potential
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Research indicates that this compound induces apoptosis in neoplastic cells through mechanisms involving oxidative stress and glutathione depletion.
- Cell Lines Tested : Jurkat (T-cell leukemia), TE 671 (rhabdomyosarcoma), and SH-SY5Y (neuroblastoma).
- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with significant cytotoxicity observed at concentrations around 25 µM .
The biological activity of this compound is believed to involve several mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
